

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid: Properties and Applications

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Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties and applications of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant utility in biomedical research and drug development. Its high aqueous solubility, strong fluorescence emission in the NIR window, and reactive carboxylic acid group make it a valuable tool for a range of applications, from *in vivo* imaging to targeted drug delivery.

Core Photophysical Properties

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.^{[1][2]} Its key characteristic is its bright and efficient fluorescence in the NIR range, which is a region of the electromagnetic spectrum where biological tissues have minimal absorbance and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio.^[3]

The presence of sulfonate groups enhances its water solubility, making it particularly suitable for use in aqueous biological environments without the need for organic co-solvents that could denature sensitive biomolecules.^{[4][5]} The molecule also contains a free carboxylic acid functional group, which allows for its conjugation to other molecules.^[1]

Quantitative Data Summary

The photophysical parameters of **Sulfo-Cyanine7 carboxylic acid** are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.

Property	Value	Reference(s)
Fluorescence Quantum Yield (ΦF)	0.24	[6]
Excitation Maximum (λ _{abs})	~750 nm	[3]
Emission Maximum (λ _{em})	~773 nm	[3]
Molar Extinction Coefficient (ε)	199,000 M ⁻¹ cm ⁻¹	[7]
Stokes Shift	~23 nm	[3]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following protocol outlines the relative method for determining the fluorescence quantum yield of **Sulfo-Cyanine7 carboxylic acid**, using a known standard.

Materials and Equipment

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Sulfo-Cyanine7 carboxylic acid**
- Reference standard with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized cyanine dye)
- Appropriate solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

- Volumetric flasks and pipettes

Procedure

- Preparation of Stock Solutions: Prepare stock solutions of both the **Sulfo-Cyanine7 carboxylic acid** and the reference standard in the chosen solvent.
- Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.
 - Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
 - Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
 - The data should yield a straight line for both the sample and the standard. Determine the slope (gradient) of each line.

- Quantum Yield Calculation: The quantum yield of the sample (ΦF_{sample}) can be calculated using the following equation:

$$\Phi F_{\text{sample}} = \Phi F_{\text{ref}} * (\text{Gradientsample} / \text{Gradientref}) * (\eta^2_{\text{sample}} / \eta^2_{\text{ref}})$$

Where:

- ΦF_{ref} is the quantum yield of the reference standard.
- Gradientsample and Gradientref are the slopes from the plots of integrated fluorescence intensity versus absorbance.
- η_{sample} and η_{ref} are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

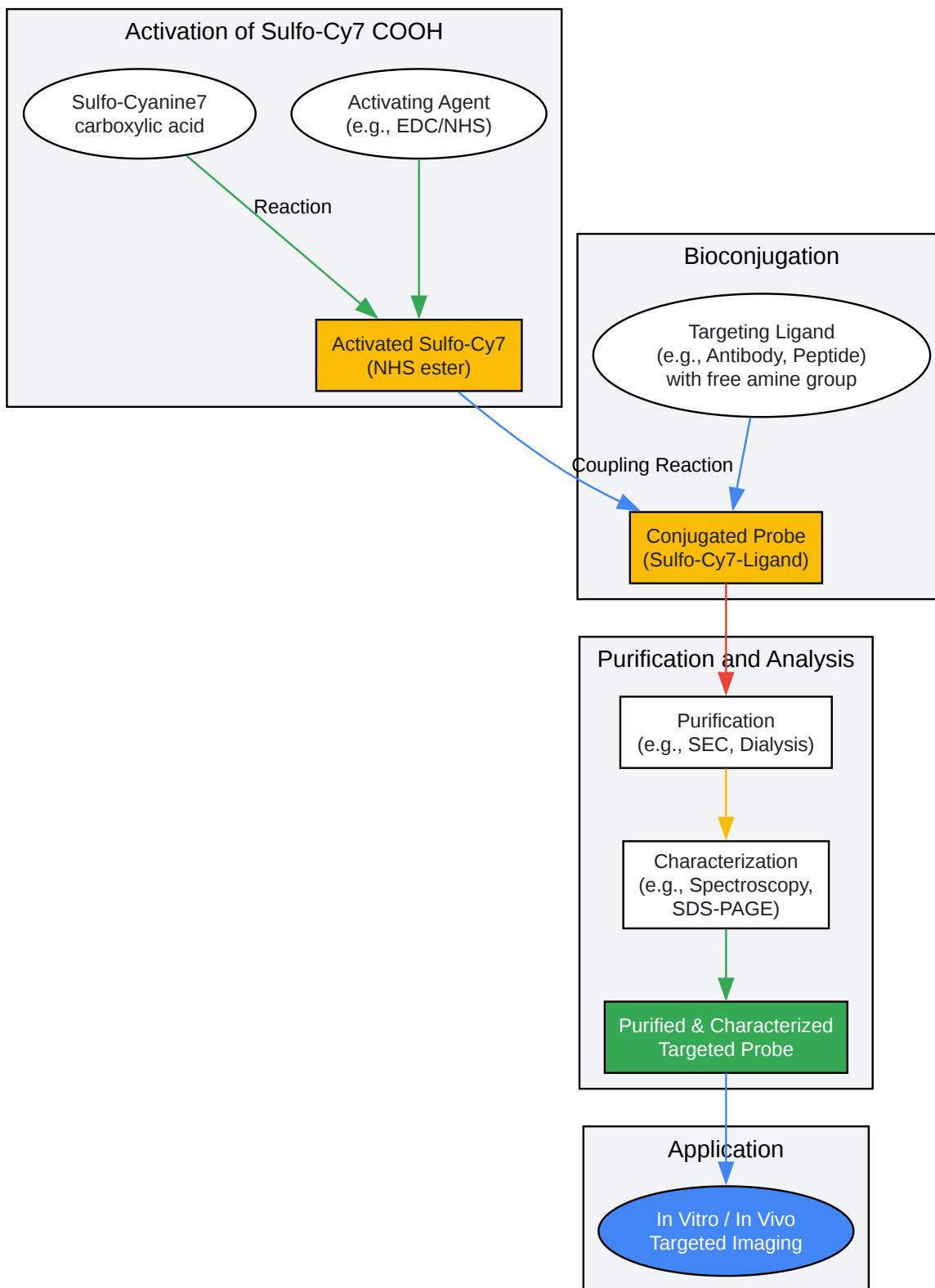
Applications in Research and Drug Development

The favorable photophysical properties of **Sulfo-Cyanine7 carboxylic acid** make it a versatile tool in various research and development areas:

- In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging in small animals, making it ideal for preclinical studies in cancer research, drug delivery, and monitoring of biological processes.[3][8]
- Fluorescence Microscopy: It can be used as a fluorescent probe in various microscopy techniques to visualize cells and tissues with high resolution.[3]
- Bioconjugation and Targeted Probes: The carboxylic acid group can be activated to form covalent bonds with amine groups on biomolecules such as antibodies, peptides, and proteins.[3] This enables the creation of targeted fluorescent probes for specific cells or tissues.
- Drug Delivery Research: **Sulfo-Cyanine7 carboxylic acid** can be conjugated to drug delivery systems like nanoparticles to track their biodistribution and cellular uptake.[9]

Experimental Workflow: Bioconjugation for Targeted Imaging

The following diagram illustrates a typical workflow for the bioconjugation of **Sulfo-Cyanine7 carboxylic acid** to a targeting ligand (e.g., a peptide or antibody) to create a fluorescent probe for targeted imaging.



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Caption: Workflow for creating a targeted fluorescent probe.

This workflow demonstrates the key steps involved in utilizing **Sulfo-Cyanine7 carboxylic acid** for creating targeted imaging agents, a common application in drug development and diagnostics. The process begins with the activation of the carboxylic acid, followed by conjugation to a targeting moiety, and concludes with purification and characterization of the final probe for imaging applications.

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